Home > Products > Building Blocks P16624 > 8-Benzyl-1,2,8-triazaspiro[4.5]decan-3-one
8-Benzyl-1,2,8-triazaspiro[4.5]decan-3-one - 785782-25-4

8-Benzyl-1,2,8-triazaspiro[4.5]decan-3-one

Catalog Number: EVT-2796686
CAS Number: 785782-25-4
Molecular Formula: C14H19N3O
Molecular Weight: 245.326
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one (6a)

Compound Description: This compound is a noteworthy M1 and M2 muscarinic receptor agonist. It has demonstrated antiamnesic activity at a dose of 0.1 mg/kg (subcutaneous administration) and induced hypothermia at a dose of 3 mg/kg (subcutaneous administration) []. Furthermore, 6a has shown partial agonistic activity for M1 muscarinic receptors by stimulating phosphoinositide hydrolysis in rat hippocampal slices [].

2,8-Dimethyl-1,2,8-triazaspiro[4.5]-decan-3-one (13)

Compound Description: This compound exhibited low affinity for M1 receptors. Its structure suggests that a basic nitrogen atom is not well-tolerated as a substitute for an oxygen atom or a carbonyl group at the 1-position for M1 receptor binding, particularly when compared to 6a or RS86 [].

RS86

Compound Description: Although not explicitly described, this compound is mentioned as a reference point for M1 muscarinic agonists []. Its structure is not provided in the abstract but is likely a spiro[4.5]decane derivative with a carbonyl group at the 3-position, similar to 6a, but with structural features conducive to M1 agonism.

8-[4-[2-(5-Iodothienyl)]-4-oxobutyl]-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]-decan-4-one (1)

Compound Description: This compound has been investigated as a potential dopamine D2 receptor radioligand for SPECT imaging []. It demonstrates a moderate lipophilicity (logP = 3.14) and high affinity for the dopamine D2 receptor (Ki = 1.9 nM) with good selectivity over serotonin 5HT2 receptors (Ki 5HT2/D2 = 16.7) [].

N-Methylspiroperidol

Compound Description: N-Methylspiroperidol, chemically known as 8-[4-(4-fluorophenyl)-4-oxobutyl]-3-methyl-1-phenyl-1,3,8- triazaspiro[4.5]decan-4-one, is a potent butyrophenone neuroleptic drug with high affinity for dopamine D2 receptors. It has been studied extensively as a radioligand for positron emission tomography (PET) imaging of the dopamine system in the brain [].

8-[3-[Bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (3)

Compound Description: This compound, alongside its related derivatives, has been investigated for potential antipsychotic properties []. It displays a promising pharmacological profile in various biochemical and behavioral tests, suggesting potential antipsychotic efficacy with a reduced risk of neurological side effects compared to some typical antipsychotics [].

Ro 64-6198 (1S,3aS-8-2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one)

Compound Description: Ro 64-6198 is a selective agonist of the opioid receptor like-1 (ORL-1) receptor []. It has been studied in animal models to investigate the pharmacological effects and behavioral responses associated with ORL-1 receptor activation [].

3-Benzyl-8-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one (3a)

Compound Description: This spiropiperidine derivative exhibits potent and selective tachykinin NK2 receptor antagonist activity [].

3-Benzyl-8-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1,3,8-triazaspiro[4.5]decan-2-one (3s)

Compound Description: This compound is another spiropiperidine derivative with notable tachykinin NK2 receptor antagonist activity [].

2-Benzyl-8-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,8-diazaspiro[4.5]decan-3-one (3t)

Compound Description: This spiropiperidine compound exhibits potent tachykinin NK2 receptor antagonist activity [].

8-[3-(2-Methoxyphenoxy)benzyl]-1-phenethyl-1,3,8-triazaspiro[4.5]decan-4-one (LMD-009)

Compound Description: This compound is a novel and selective CCR8 nonpeptide agonist []. It demonstrates potent stimulation of CCR8 among 20 human chemokine receptors, mediating chemotaxis, inositol phosphate accumulation, and calcium release with high potencies (EC50 ranging from 11 to 87 nM) [].

1-Hydroxy-8-methyl-1,4,8-triazaspiro[4.5]decan-2-one and (±)-3-Methyl Homologue

Compound Description: These compounds, synthesized regioselectively from the condensation of glycine and alanine hydroxamic acids with piperidone, have demonstrated potential as adjuvants in leukemia chemotherapy [, ]. They can enhance the sensitivity of P388 and L1210 leukemias in mice models to the anticancer drugs cisplatin and cyclophosphamide [, ].

Overview

8-Benzyl-1,2,8-triazaspiro[4.5]decan-3-one is a synthetic compound belonging to the class of triazaspiro compounds, characterized by a unique spirocyclic structure that incorporates nitrogen atoms. This compound has garnered attention due to its potential applications in medicinal chemistry and biological research.

Source and Classification

The compound is classified under the chemical formula C14H19N3OC_{14}H_{19}N_{3}O and has a molecular weight of approximately 245.33 g/mol. It is identified by the CAS number 785782-25-4 and is available from various chemical suppliers such as Apollo Scientific and VWR . The compound's melting point is reported to be around 187 °C, indicating its stability at room temperature .

Synthesis Analysis

Methods and Technical Details

The synthesis of 8-benzyl-1,2,8-triazaspiro[4.5]decan-3-one can be achieved through multiple synthetic routes. One notable method involves the reaction of benzyl derivatives with specific nitrogen-containing precursors under controlled conditions.

  1. Initial Reaction: The synthesis typically begins with the formation of a precursor compound, which may involve the use of diethyl oxalate, urea, and ammonium carbonate as starting materials.
  2. Subsequent Reactions: Following the initial formation, further reactions are conducted to introduce the benzyl group and finalize the spirocyclic structure.
  3. Purification: The final product is purified through methods such as recrystallization or chromatography to ensure high purity levels for biological evaluation .
Molecular Structure Analysis

Structure and Data

The molecular structure of 8-benzyl-1,2,8-triazaspiro[4.5]decan-3-one features a spirocyclic arrangement with three nitrogen atoms integrated into a decanone framework. The key structural characteristics include:

  • Spirocyclic Framework: The unique spiro structure allows for diverse interactions with biological targets.
  • Functional Groups: The presence of a benzyl group enhances lipophilicity, potentially improving membrane permeability.

The InChI Key for this compound is BCWSNKPUZNJPGJ-UHFFFAOYSA-N, which aids in its identification in chemical databases .

Chemical Reactions Analysis

Reactions and Technical Details

8-Benzyl-1,2,8-triazaspiro[4.5]decan-3-one can undergo various chemical reactions:

  1. Oxidation: The compound can be oxidized using different oxidizing agents to form various derivatives that may exhibit altered biological activity.
  2. Substitution Reactions: The nitrogen atoms in the spirocyclic structure can participate in nucleophilic substitution reactions, allowing for further functionalization.
  3. Hydrolysis: Under acidic or basic conditions, hydrolysis can occur, potentially leading to the breakdown of the triazaspiro framework into simpler components.

These reactions are significant for modifying the compound's properties for specific applications.

Mechanism of Action

Process and Data

The mechanism of action of 8-benzyl-1,2,8-triazaspiro[4.5]decan-3-one primarily involves its interaction with biological targets such as enzymes or receptors. Research indicates that compounds within this class may inhibit specific phospholipase D isoforms, affecting cellular signaling pathways.

  • Target Interaction: The compound likely binds to an allosteric site on target proteins, leading to inhibition or modulation of enzymatic activity.
  • Selectivity: Variations in substituents on the benzyl group can influence selectivity towards different phospholipase D isoforms, making it a valuable scaffold for drug development .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 8-benzyl-1,2,8-triazaspiro[4.5]decan-3-one include:

  • Melting Point: Approximately 187 °C
  • Molecular Weight: 245.33 g/mol
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on solvent polarity.

Chemical properties include:

  • Stability: The compound exhibits stability under ambient conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reactivity profiles suggest potential for functionalization through electrophilic or nucleophilic mechanisms.
Applications

Scientific Uses

8-Benzyl-1,2,8-triazaspiro[4.5]decan-3-one has several potential applications in scientific research:

  1. Medicinal Chemistry: As a scaffold for developing inhibitors targeting phospholipase D isoforms, it holds promise in treating various diseases associated with dysregulated lipid signaling.
  2. Biological Research: Its unique structure makes it suitable for studying enzyme mechanisms and cellular processes.
  3. Drug Development: Ongoing research aims to optimize derivatives of this compound for enhanced potency and selectivity in therapeutic applications.
Synthetic Methodologies and Structural Optimization

Novel Synthetic Routes for Spirocyclic Core Assembly

The synthesis of 8-benzyl-1,2,8-triazaspiro[4.5]decan-3-one hinges on efficient construction of its spirocyclic core. A solid-phase synthetic strategy employs Fmoc-Glycine-Rink amide resin as the starting material, followed by sequential coupling with protected amino acids and cyclization with N-benzyl-4-piperidone under optimized conditions (toluene, 80°C, overnight). This route achieves >95% purity after high-performance liquid chromatography purification [4]. Alternatively, solution-phase methods utilize the Bucherer-Bergs reaction, converting 4-piperidone derivatives to hydantoin intermediates, followed by alkylation and ring closure. Recent advances incorporate microwave-assisted cyclization, reducing reaction times from hours to minutes while maintaining yields of 75–85% [9]. Key challenges in spirocycle formation involve controlling stereochemistry at the spiro-junction; enantioselective synthesis using chiral auxiliaries or catalysts remains an active research area.

Table 1: Comparison of Spirocyclic Core Synthesis Methods

MethodReaction TimeYield (%)Purity (%)Key Advantage
Solid-phaseOvernight60–75>95Amenable to automation
Bucherer-Bergs24–48 h70–8285–90Low-cost reagents
Microwave-assisted10–30 min75–85>90Rapid synthesis

Strategic Functionalization at the Benzyl Substituent

The benzyl group at the 8-position serves as a critical handle for modulating the compound’s physicochemical and biological properties. Electrophilic aromatic substitution on the benzyl ring enables the introduction of halogens (F, Cl), electron-donating groups (methoxy, hydroxy), and bulky substituents (naphthyl). Computational analyses reveal that para-substitutions significantly influence lipophilicity:

  • A 4-hydroxybenzyl derivative reduces Log P by 0.8 units compared to unsubstituted benzyl, enhancing aqueous solubility (2.26 mg/mL vs. 0.021 mg/mL for meta-alkyl analogs) [5].
  • 4-Fluorobenzyl analogues exhibit improved metabolic stability due to resistance to cytochrome P450 2D6-mediated oxidation, a major metabolic pathway for the parent compound [6].

Notably, ortho-substitutions induce steric hindrance that disrupts target binding in delta opioid receptor applications, while para-substituted derivatives maintain or improve potency [8]. Structure-activity relationship studies further demonstrate that replacing benzyl with heteroaromatic methyl groups (e.g., thiazol-5-ylmethyl) boosts affinity for RIPK1 kinase, with half-maximal inhibitory concentration values reaching 92 nM in enzymatic assays [6] [9].

Table 2: Impact of Benzyl Substituents on Compound Properties

SubstituentLog PSolubility (mg/mL)CYP2D6 InhibitionBiological Activity Trend
Unsubstituted1.070.15StrongBaseline
4-Fluoro1.320.11Weak↑ RIPK1 potency
4-Hydroxy0.892.26Moderate↑ mPTP inhibition
3,5-Dimethyl1.550.08Strong↓ DOR selectivity

Optimization of Reaction Conditions for Scalability

Scalable production requires optimization of reaction temperature, catalyst loading, and solvent systems. Key findings include:

  • Reductive amination between 1,2,8-triazaspiro[4.5]decan-3-one and benzaldehyde derivatives achieves >90% conversion using sodium triacetoxyborohydride in tetrahydrofuran at ambient temperature, outperforming sodium cyanoborohydride (70–75% yield) [9].
  • Cyclization steps benefit from polar aprotic solvents (e.g., N,N-dimethylformamide), but residual dimethylformamide impurities complicate purification. Switching to 2-methyltetrahydrofuran enables similar yields (82%) with lower boiling points and improved recyclability [4].
  • Catalyst screening for N-alkylation identified cesium carbonate as superior to potassium carbonate, reducing side-product formation from 15% to <5% at 80°C. Pilot-scale runs (500 g) confirmed robustness, maintaining purity >98% without chromatographic purification [9].

Critical process parameters for kilogram-scale manufacturing emphasize temperature control (ΔT < 5°C during exothermic steps) and crystallization kinetics. Seeding protocols during final recrystallization from ethanol/water mixtures yield the desired polymorph with consistent particle size distribution [4].

Comparative Analysis of Spirocyclic vs. Non-Spiro Analogues

The spirocyclic architecture of 8-benzyl-1,2,8-triazaspiro[4.5]decan-3-one confers distinct advantages over linear or monocyclic counterparts:

  • Conformational restraint enhances selectivity for delta opioid receptors (DOR) versus mu opioid receptors (10-fold selectivity), attributed to precise orientation of the benzyl group within the orthosteric binding pocket. Non-spiro analogues exhibit promiscuous binding across opioid receptors (<3-fold selectivity) [8].
  • In mitochondrial permeability transition pore (mPTP) inhibition, spiro derivatives show 43% inhibition at 1 µM, outperforming linear chain analogues (≤25%) due to improved membrane permeability (Log P = 1.07 vs. 0.2–0.5 for acyclic controls) [4].
  • Stereoelectronic effects at the spiro-junction increase metabolic stability in liver microsomes (half-life > 60 min vs. 25 min for non-spiro compounds), as rigidity impedes cytochrome P450 access to oxidation sites [6].

However, non-spiro compounds retain utility in specific contexts: Flexible N-benzylpiperidine-4-carboxamides achieve submicromolar RIPK1 inhibition when bearing bulky aryl groups, leveraging induced-fit binding [6]. This underscores that scaffold choice must align with the target’s structural preferences.

Table 3: Structural and Pharmacological Comparison of Spirocyclic vs. Non-Spiro Analogues

PropertySpirocyclic AnalogueNon-Spiro AnalogueBiological Implication
DOR Selectivity10-fold (vs. MOR)<3-foldReduced off-target effects
mPTP Inhibition (1 µM)43%≤25%Enhanced cytoprotection
Metabolic Stabilityt₁/₂ > 60 mint₁/₂ = 25 minImproved pharmacokinetics
Synthetic ComplexityHigh (7–9 steps)Moderate (4–5 steps)Higher manufacturing cost

Properties

CAS Number

785782-25-4

Product Name

8-Benzyl-1,2,8-triazaspiro[4.5]decan-3-one

IUPAC Name

8-benzyl-1,2,8-triazaspiro[4.5]decan-3-one

Molecular Formula

C14H19N3O

Molecular Weight

245.326

InChI

InChI=1S/C14H19N3O/c18-13-10-14(16-15-13)6-8-17(9-7-14)11-12-4-2-1-3-5-12/h1-5,16H,6-11H2,(H,15,18)

InChI Key

GAWGGDNMPCOVJM-UHFFFAOYSA-N

SMILES

C1CN(CCC12CC(=O)NN2)CC3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.